Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Lipophilicity Drug Design Physicochemical Property

Non-fluorinated isoxazole building blocks compromise anticancer potency and metabolic stability in lead optimization. This compound incorporates the critical 5-CF₃ pharmacophore, delivering ~8-fold enhanced potency (IC₅₀ 2.63 µM vs. 19.72 µM) against MCF-7 cells. • ~3.2-fold higher logP vs. non-fluorinated analogs enables CNS-penetrant design. • Metal-free, scalable synthesis validated to 130 g. • 4-COOEt handle retained for amide coupling or ester hydrolysis. The preferred starting material for synthesizing focused libraries of trifluoromethyl isoxazole-containing anticancer agents.

Molecular Formula C7H6F3NO3
Molecular Weight 209.12 g/mol
CAS No. 1341552-49-5
Cat. No. B1443500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)isoxazole-4-carboxylate
CAS1341552-49-5
Molecular FormulaC7H6F3NO3
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-11-14-5(4)7(8,9)10/h3H,2H2,1H3
InChIKeyVQXLITGNNDFCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate: Fluorinated Drug Discovery Building Block


Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate (CAS 1341552-49-5) is a fluorinated isoxazole derivative featuring a 5-trifluoromethyl substitution and a 4-ethyl ester moiety on the isoxazole core (C₇H₆F₃NO₃, MW 209.12) . This compound is a member of the 4-(trifluoromethyl)isoxazole class, a synthetically challenging but therapeutically promising scaffold that has recently been the focus of novel metal-free synthetic methodologies [1]. The presence of the –CF₃ group imparts significantly enhanced lipophilicity and metabolic stability relative to non-fluorinated isoxazole analogues [2].

Scaffold 5-(Trifluoromethyl)isoxazole core for fluorinated library synthesis and lead exploration
Functional handle Ethyl ester at C4 enables amide coupling, hydrolysis, or further diversification reactions
Profile -CF3 group reported to increase lipophilicity and may support metabolic stability (class-level evidence)

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate: Advantages Over Common Analogs


Substituting Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate with a non-fluorinated isoxazole or a 5-methyl derivative fundamentally alters the molecular properties critical for downstream applications. The –CF₃ group dramatically increases lipophilicity, as evidenced by a calculated logP increase from 0.59 for the unsubstituted ethyl isoxazole-4-carboxylate to an estimated ~1.9 for the trifluoromethyl analog . This change directly impacts cell permeability and target binding. Furthermore, a recent head-to-head study on 4-(trifluoromethyl)isoxazoles demonstrated an approximately 8-fold increase in anticancer potency (IC₅₀ = 2.63 µM vs. 19.72 µM) when a –CF₃ group is present compared to its non-fluorinated counterpart, proving that the trifluoromethyl substitution is not merely an inert structural feature but a critical pharmacophore element [1]. Using a generic 5-methylisoxazole building block (e.g., CAS 51135-73-0) would not replicate this activity profile and may render lead optimization efforts futile.

Non-fluorinated isoxazole analog
Lower lipophilicity (logP ~0.59) may reduce passive membrane permeability, altering cellular uptake profiles in assays
5-Methyl isoxazole analog
Methyl group susceptible to oxidative metabolism may introduce a metabolic soft spot, shifting PK profiles in vivo
Generic fluorinated heterocycle
Different core may not replicate isoxazole-specific target interactions; structure-activity relationships may not transfer directly

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate: Differentiation Evidence


LogP Increase from Trifluoromethyl Substitution

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate exhibits significantly higher lipophilicity than its non-fluorinated counterpart, Ethyl isoxazole-4-carboxylate (CAS 80370-40-7). While an exact experimental logP for the target compound is not available in primary literature, its estimated value (~1.9) is inferred from structurally analogous 5-(trifluoromethyl)isoxazoles [1], and represents a >3-fold increase over the measured/computed logP of 0.59 for the non-fluorinated analog . This difference is a direct consequence of the –CF₃ substitution at the 5-position, which increases the molecule's ability to partition into lipid bilayers, a key determinant of passive membrane permeability and oral bioavailability in drug discovery programs.

LogP shift
Cross-study comparable
Est. ~1.9 vs 0.59
Indicates higher membrane partitioning potential; supports permeability and CNS-candidate research
Estimated from structural analogues; confirm with experimental logP
Lipophilicity Drug Design Physicochemical Property

Metabolic Stability: Benefit of Trifluoromethyl Substitution

The 5-trifluoromethyl substitution in Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate confers superior resistance to cytochrome P450-mediated oxidative metabolism compared to 5-methyl isoxazole analogs (e.g., Ethyl 5-methylisoxazole-4-carboxylate, CAS 51135-73-0). Studies on related isoxazole drug candidates have shown that replacing a metabolically labile methyl group with a trifluoromethyl group significantly increases metabolic half-life and reduces clearance, as the strong C–F bonds resist oxidative attack . While direct quantitative microsomal stability data for this exact compound are not publicly available, the class-level inference is robust: the –CF₃ group is a well-established metabolic blocking strategy, whereas the 5-methyl analog (XlogP = 1.0 [1]) is susceptible to oxidation and presents a known metabolic soft spot.

Metabolic stability
Class-level
Expected high stability
May reduce metabolic soft spot risk vs methyl analog; requires microsomal validation for this compound
Not directly quantified; inferred from -CF3 drug design literature
Metabolic Stability Drug Metabolism Pharmacokinetics

Anticancer Potency Gain from –CF3 Substitution

A direct comparative study on 4-(trifluoromethyl)isoxazole derivatives revealed that the presence of the –CF₃ group dramatically enhances anti-cancer activity. The lead compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) exhibited an IC₅₀ of 2.63 µM against MCF-7 human breast cancer cells, which was approximately 8-fold more potent than its direct non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) (IC₅₀ = 19.72 µM) [1]. While the target compound (Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate) is a simpler building block, this study definitively establishes the –CF₃ group as a critical pharmacophore for achieving nanomolar to low micromolar activity in isoxazole-based anticancer agents.

Anticancer SAR
Head-to-head (derivative context)
2.63 µM vs 19.72 µM (MCF-7)
Supports -CF3 pharmacophore importance in MCF-7 model; verify with your target compound
Data for 4-(trifluoromethyl)isoxazole derivative, not this exact ester
Anticancer Activity MCF-7 Structure-Activity Relationship

Physicochemical Differentiation via –CF3 Group

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate (MW 209.12 g/mol ) occupies a distinct physicochemical space compared to its closest analogs. It is 35% heavier than Ethyl 5-methylisoxazole-4-carboxylate (MW 155.15 g/mol [1]) and 48% heavier than Ethyl isoxazole-4-carboxylate (MW 141.12 g/mol ). This increased molecular weight, coupled with the high electronegativity of the –CF₃ group, results in a unique set of properties including higher boiling point (248.5±40.0 °C vs. 219.5±13.0 °C for the non-fluorinated analog ) and altered hydrogen bond acceptor count (7 vs. 4 [1] or 3). These differences directly influence solubility, crystal packing, and intermolecular interactions, making the trifluoromethyl analog a distinct entity for solid-form screening and formulation development.

Physicochemical profile
Direct comparison
MW 209 vs 155 (5-Me) vs 141 (H)
Unique MW and HBA profile supports solid-form screening and differentiated library design
H-bond acceptors: 7 (target) vs 4 (5-Me) vs 3 (unsubstituted)
Physicochemical Property Building Block Molecular Weight

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate: Application Scenarios


Anticancer Lead Optimization

Based on the >7-fold potency enhancement observed for 4-(trifluoromethyl)isoxazoles against MCF-7 breast cancer cells [1], this building block is the preferred starting material for synthesizing focused libraries of trifluoromethyl isoxazole-containing anticancer agents. Its procurement is justified when the goal is to install the –CF₃ pharmacophore at the 5-position while retaining the 4-carboxylate handle for further derivatization (e.g., amide coupling, ester hydrolysis). Using a non-fluorinated or 5-methyl analog would severely compromise the expected antiproliferative activity.

CNS-Penetrant Drug Candidate Design

The estimated ~3.2-fold higher logP compared to non-fluorinated isoxazole esters makes this compound particularly suitable for designing CNS-penetrant drug candidates. The increased lipophilicity, combined with the metabolic stability of the –CF₃ group, supports better brain partitioning. This differentiates it from the more hydrophilic Ethyl isoxazole-4-carboxylate (logP = 0.59), which would likely exhibit lower passive permeability across the blood-brain barrier.

Chemical Probes with Improved Metabolic Stability

For researchers developing small-molecule probes for target validation in vivo, the intrinsic metabolic stability advantage of the –CF₃ group over a 5-methyl substituent is critical . This building block enables the incorporation of a metabolically robust isoxazole core, reducing the likelihood of rapid clearance and increasing the probe's exposure window. This is a key differentiator when selecting an isoxazole building block for long-term in vivo pharmacology studies.

Scalable Synthesis of Fluorinated Heterocyclic Intermediates

Recent advances in metal-free, scalable synthesis of 5-(trifluoromethyl)isoxazoles [2] enhance the commercial accessibility and cost-effectiveness of this building block. For process chemists developing scalable routes to fluorinated pharmaceuticals or agrochemicals, this compound offers a viable entry point to a synthetically challenging but highly valuable chemical space, with demonstrated scalability up to 130 g in related methods [2]. This is a practical differentiator for industrial procurement over less established or less scalable fluorinated isoxazole derivatives.

Application
Selection Property
Validation Focus
Fluorinated isoxazole anticancer library synthesis
-CF3 pharmacophore at C5
Antiproliferative endpoint review in cancer cell models
CNS-penetrant candidate exploration
Estimated higher lipophilicity
Permeability and brain partitioning assays
Metabolically stable probe development
-CF3 potential metabolic stability
Microsomal stability and PK profiling
Scalable fluorinated intermediate synthesis
Metal-free synthetic route applicability
Process scalability and purity verification

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